2-acetamido-2-deoxy-D-glucono-delta-lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-2-deoxy-D-glucono-delta-lactone typically involves the condensation of N-acetyl-3,4,6-tri-O-acetyl-D-glucosamine with arenesulfonylhydrazines, followed by oxidation with manganese dioxide (MnO2) to yield the corresponding glucono-1,5-lactone sulfonylhydrazones .
Industrial Production Methods
the compound is often synthesized in research laboratories for various scientific applications .
Chemical Reactions Analysis
Types of Reactions
2-acetamido-2-deoxy-D-glucono-delta-lactone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gluconic acid derivatives.
Reduction: Reduction reactions can convert the lactone ring to a more reduced form.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide (MnO2) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various gluconic acid derivatives and reduced forms of the lactone ring .
Scientific Research Applications
2-acetamido-2-deoxy-D-glucono-delta-lactone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-acetamido-2-deoxy-D-glucono-delta-lactone involves its interaction with specific enzymes. For example, it acts as an inhibitor of beta-hexosaminidase by forming an oxazoline intermediate through a substrate-assisted catalytic mechanism . This interaction prevents the breakdown of glycosaminoglycans, which are essential components of connective tissues .
Comparison with Similar Compounds
Similar Compounds
- 2-acetamido-2-deoxy-D-gluconic acid delta-lactone
- N-acetylglucosamino-1,5-lactone
- D-gluconic acid, 2-(acetylamino)-2-deoxy-, delta-lactone
Uniqueness
2-acetamido-2-deoxy-D-glucono-delta-lactone is unique due to its specific inhibitory action on beta-hexosaminidase and its role in glycosylated drug synthesis. Its ability to form stable intermediates during enzymatic reactions sets it apart from other similar compounds .
Properties
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-oxooxan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-7,10,12-13H,2H2,1H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NELQYZRSPDCGRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1=O)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.